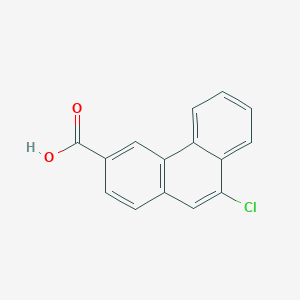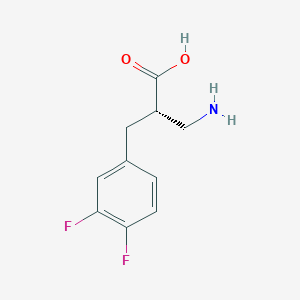
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid backbone, and a benzyl group substituted with two fluorine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and (S)-alanine.
Nucleophilic Substitution: The 3,4-difluorobenzyl bromide undergoes nucleophilic substitution with (S)-alanine in the presence of a base like sodium hydroxide to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with only one fluorine atom.
(S)-3-Amino-2-(3,5-difluorobenzyl)propanoic acid: Similar structure but with fluorine atoms at different positions.
(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
(S)-3-Amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(3,4-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
NLBKPDDGYAFCII-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](CN)C(=O)O)F)F |
SMILES canónico |
C1=CC(=C(C=C1CC(CN)C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


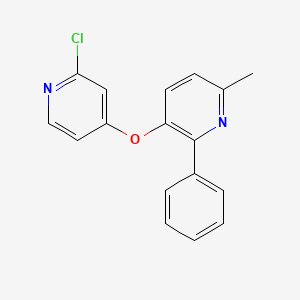

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)
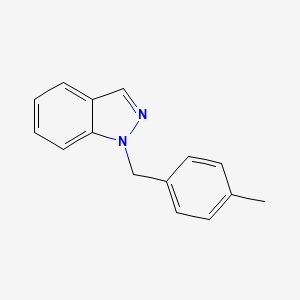

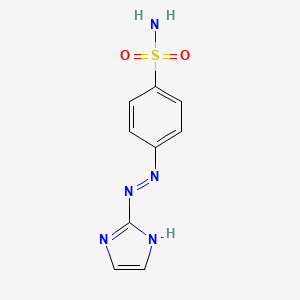
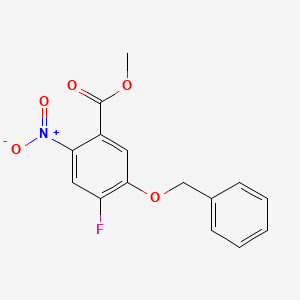

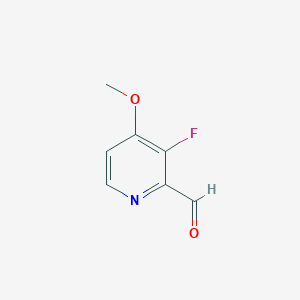
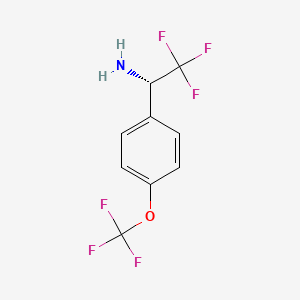
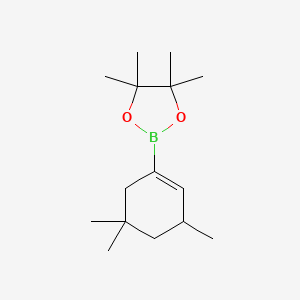
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
